molecular formula C12H26N2 B12275926 Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Cat. No.: B12275926
M. Wt: 198.35 g/mol
InChI Key: HXSQEBMGGRYTEY-UHFFFAOYSA-N
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Description

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of an isopropyl group attached to a piperidine ring, which is further substituted with four methyl groups at positions 2, 2, 6, and 6. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methyl Groups: The methyl groups are introduced at positions 2, 2, 6, and 6 through alkylation reactions using methylating agents.

    Attachment of the Isopropyl Group: The isopropyl group is attached to the piperidine ring via a substitution reaction, often using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and bases are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted piperidines.

Scientific Research Applications

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a stabilizer in radical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, coatings, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The presence of the isopropyl and methyl groups enhances its stability and reactivity, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A similar compound with four methyl groups but without the isopropyl group.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: A hydroxylated derivative with similar structural features.

    2,2,6,6-Tetramethylpiperidine-1-oxyl: A stable free radical used in oxidation reactions.

Uniqueness

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and enhances its stability. This makes it more versatile and effective in various applications compared to its similar counterparts.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

2,2,6,6-tetramethyl-N-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C12H26N2/c1-9(2)13-10-7-11(3,4)14-12(5,6)8-10/h9-10,13-14H,7-8H2,1-6H3

InChI Key

HXSQEBMGGRYTEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

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